4,4'-Methylenedicyclohexanamine
Overview
Description
4,4’-Methylenedicyclohexanamine is an organic compound with the molecular formula C₁₃H₂₆N₂. It is also known by several other names, including 4,4’-Methylenebis(cyclohexylamine) and 4,4’-Diaminodicyclohexylmethane . This compound is characterized by the presence of two cyclohexylamine groups connected by a methylene bridge. It is a white solid at room temperature and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Methylenedicyclohexanamine can be synthesized through the hydrogenation of 4,4’-Methylenedianiline. The process involves the following steps:
Hydrogenation Reaction: 4,4’-Methylenedianiline is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Reaction Conditions: The reaction typically occurs at temperatures ranging from 100°C to 150°C and pressures of 50 to 100 atmospheres.
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenedicyclohexanamine involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenedicyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as acyl chlorides or isocyanates are used under mild to moderate conditions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary amines.
Substitution: Amides and ureas.
Scientific Research Applications
4,4’-Methylenedicyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a curing agent for epoxy resins and as a building block for the synthesis of polyamides and polyureas.
Biology: The compound is studied for its potential use in drug delivery systems and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of adhesives, coatings, and elastomers.
Mechanism of Action
The mechanism of action of 4,4’-Methylenedicyclohexanamine involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. It can also act as a nucleophile, participating in various chemical reactions that modify the properties of other compounds.
Comparison with Similar Compounds
4,4’-Methylenedianiline: Similar structure but with aromatic rings instead of cyclohexyl groups.
Hexamethylenediamine: Contains a linear aliphatic chain instead of cyclic structures.
1,3-Cyclohexanebis(methylamine): Similar cyclic structure but with methyl groups attached to the amine groups.
Uniqueness: 4,4’-Methylenedicyclohexanamine is unique due to its combination of cyclohexyl rings and methylene bridge, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIHTWJGPDVSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024921, DTXSID00891273, DTXSID40891277, DTXSID80891276 | |
Record name | 4,4'-Diaminodicyclohexylmethane | |
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Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891273 | |
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Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
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Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
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Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish white liquid or brown solid paste. (NTP, 1992), Liquid; Other Solid, Yellowish white liquid or brown paste; [CAMEO] | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Record name | Cyclohexanamine, 4,4'-methylenebis- | |
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Record name | 4,4'-Methylenebis(cyclohexylamine) | |
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Boiling Point |
626 to 628 °F at 3 mmHg (NTP, 1992) | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Record name | 4,4'-Methylenebis(cyclohexylamine) | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Density |
0.9608 at 77 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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CAS No. |
1761-71-3, 6693-29-4, 6693-30-7, 6693-31-8 | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
Source | CAMEO Chemicals | |
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Record name | 4,4′-Diaminodicyclohexylmethane | |
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Record name | 1,4-Bis(aminocyclohexyl)methane | |
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Record name | 4,4'-Methylenebiscyclohexanamine, (trans,trans)- | |
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Record name | 4,4'-Methylenebiscyclohexanamine, (cis,trans)- | |
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Record name | 4,4'-Methylenebiscyclohexanamine, (cis,cis)- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)- | |
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Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)- | |
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Record name | 4,4'-Diaminodicyclohexylmethane | |
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Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
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Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
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Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
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Record name | 4,4'-methylenebis(cyclohexylamine) | |
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Record name | [trans(trans)]-4,4'-methylenebis(cyclohexylamine) | |
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Record name | [trans(cis)]-4,4'-methylenebis(cyclohexylamine) | |
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Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (TRANS,TRANS)- | |
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Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,CIS)- | |
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Melting Point |
140-143.6 °F (cis-cis) 147.2-149 °F (trans-trans) (NTP, 1992) | |
Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
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Retrosynthesis Analysis
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